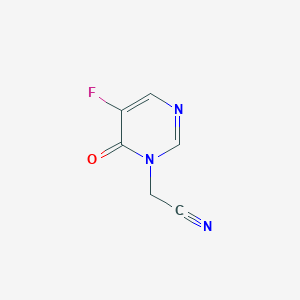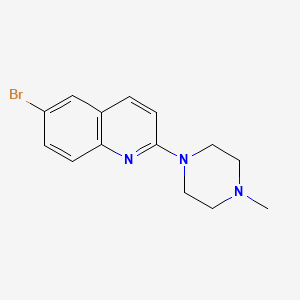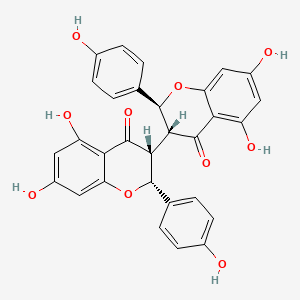
NeochamaejasmineB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neochamaejasmine B is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a toxic perennial herb widely distributed in Mongolia, Tibet, and northern parts of China . This compound has been studied for its various biological activities, including antiviral, antitumor, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neochamaejasmine B typically involves the extraction from the roots of Stellera chamaejasme L. using ethanol. The chemical structures are identified by nuclear magnetic resonance spectral data . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the extraction process is crucial for obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Neochamaejasmine B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has shown inhibitory effects on P-glycoprotein, indicating its potential for mixed types of competitive and non-competitive inhibition .
Common Reagents and Conditions
Common reagents used in the reactions involving Neochamaejasmine B include ethanol for extraction and various solvents for purification. The reaction conditions often involve controlled temperatures and pH levels to maintain the stability of the compound.
Major Products
The major products formed from the reactions of Neochamaejasmine B include its derivatives, which exhibit different biological activities. For example, its inhibitory effects on P-glycoprotein lead to the suppression of P-gp protein expression .
Scientific Research Applications
Neochamaejasmine B has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a model compound for studying biflavonoid structures and their interactions with other molecules.
Biology: Exhibits nematicidal activities against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus.
Industry: Utilized in the development of natural product-based pesticides due to its nematicidal properties.
Mechanism of Action
The mechanism of action of Neochamaejasmine B involves its interaction with P-glycoprotein, leading to the inhibition of P-gp-mediated efflux in a concentration-dependent manner . This inhibition is likely a mixed type of competitive and non-competitive inhibition, as confirmed by molecular docking studies . The compound’s molecular targets include P-glycoprotein, and its pathways involve the suppression of P-gp protein expression and mRNA gene expression .
Comparison with Similar Compounds
Neochamaejasmine B is compared with other biflavonoids such as isoneochamaejasmine A. While both compounds exhibit nematicidal activities, Neochamaejasmine B displays better activity against nematodes under the same conditions . Other similar compounds include various flavonoids and coumarins, which also play roles in reducing toxicity and exhibiting biological activities .
Conclusion
Neochamaejasmine B is a biflavonoid compound with significant biological activities and potential applications in various fields. Its unique properties, including its inhibitory effects on P-glycoprotein and nematicidal activities, make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m0/s1 |
InChI Key |
RNQBLQALVMHBKH-RPQLRNILSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


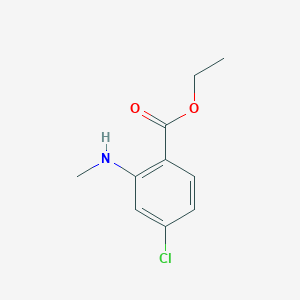
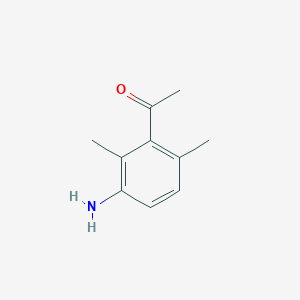
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
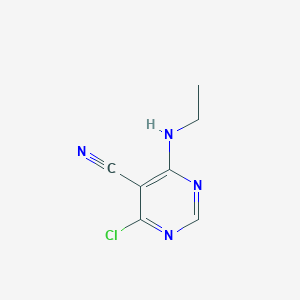
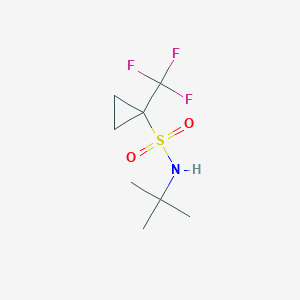

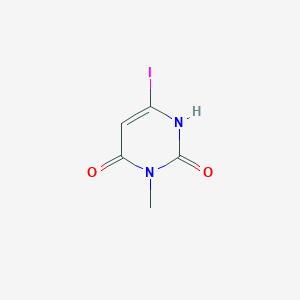
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)

